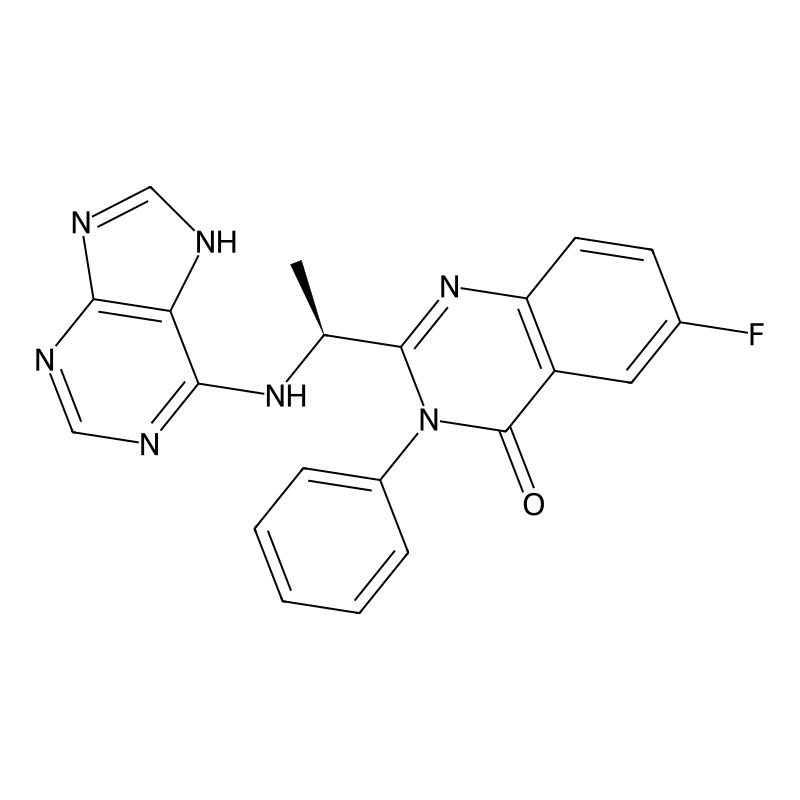

Acalisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Acalisib is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K), specifically targeting the delta isoform (PI3Kδ). PI3Kδ is a signaling molecule involved in various cellular processes, including cell growth, survival, and proliferation. By inhibiting PI3Kδ, Acalisib disrupts these processes in cancer cells, potentially leading to cell death or growth arrest [].

Preclinical Studies:

Acalisib has been evaluated in various preclinical studies using cancer cell lines and animal models. These studies have shown that Acalisib can inhibit the growth and survival of cancer cells, particularly those with mutations in the PI3K pathway [, ]. Additionally, Acalisib has been shown to synergize with other chemotherapeutic agents, potentially improving their efficacy [].

Clinical Trials:

Acalisib has been investigated in clinical trials for various hematological malignancies, including chronic lymphocytic leukemia (CLL) and marginal zone lymphoma (MZL) []. These trials have demonstrated promising results, with Acalisib showing efficacy and acceptable tolerability profiles.

Acalisib, also known as GS-9820, is a selective inhibitor of the phosphoinositide 3-kinase delta isoform (PI3Kδ) and beta isoform (PI3Kβ). It is classified under the class I phosphoinositide 3-kinases, which play a crucial role in various cellular processes, including growth, proliferation, and survival. Acalisib has shown promising clinical efficacy in treating hematological malignancies, particularly in patients with relapsed or refractory lymphoid cancers .

Acalisib has demonstrated significant biological activity in various preclinical and clinical studies. It selectively inhibits PI3Kδ, which is predominantly expressed in immune cells, making it particularly effective against B-cell malignancies. In phase 1 clinical trials, Acalisib exhibited a favorable safety profile and showed efficacy in reducing tumor burden in patients with chronic lymphocytic leukemia and follicular lymphoma . Additionally, it has been noted to reduce lamellipodia spreading in osteoclasts and inhibit proliferation in multiple myeloma cells .

Acalisib is primarily being explored for its applications in oncology, particularly for treating various hematological malignancies such as:

- Chronic lymphocytic leukemia

- Follicular lymphoma

- Multiple myeloma

Its ability to selectively inhibit PI3Kδ makes it a candidate for therapies aimed at modulating immune responses and targeting cancer cells while minimizing effects on normal cells .

Studies investigating the interactions of Acalisib with other drugs have indicated potential synergies with other therapeutic agents used in cancer treatment. For instance, combining Acalisib with chemotherapy or other targeted therapies may enhance therapeutic efficacy while potentially reducing resistance mechanisms observed with monotherapy approaches. Further research is ongoing to elucidate the full spectrum of drug interactions and their implications for treatment regimens .

Several compounds exhibit structural and functional similarities to Acalisib. Below are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Idelalisib | Selective PI3Kδ inhibitor | First-in-class agent approved for CLL treatment |

| Duvelisib | Dual inhibitor of PI3Kδ and PI3Kγ | Broader spectrum of action against B-cell malignancies |

| Copanlisib | PI3Kα/δ inhibitor | Administered intravenously; used in follicular lymphoma |

| Tazemetostat | EZH2 inhibitor | Targets epigenetic regulation rather than signaling pathways |

Acalisib stands out due to its selectivity for PI3Kδ over other isoforms, which may lead to fewer side effects compared to less selective inhibitors. Its ongoing development aims to refine its application in targeted cancer therapies while maintaining a focus on patient safety and efficacy .

Three-Component Copper(II) Chloride-Mediated Protocol

The synthesis of Acalisib involves sophisticated multicomponent reactions that have become increasingly valuable in pharmaceutical development due to their ability to construct complex molecular architectures in a single synthetic operation [2]. Recent advances in three-component synthesis protocols have demonstrated the utility of copper(II) chloride as a critical mediating agent in the formation of quinazolinone-based pharmaceutical compounds [3].

A particularly notable three-component copper(II) chloride-mediated protocol has been developed for the construction of N-Boc-2-alkylaminoquinazolin-4(3H)-ones, which serve as key intermediates in Acalisib synthesis [3]. This protocol integrates anthranilic acids, N-Boc-amino acids, and amines in the presence of methanesulfonyl chloride, N-methylimidazole, and copper(II) chloride under mild reaction conditions [3]. The copper(II) chloride component proves essential for maintaining structural integrity and facilitating the sequential coupling, lactonization, aminolysis, and cyclization reactions that ultimately yield the quinazolinone core structure [3].

The mechanistic pathway of this copper-mediated protocol involves initial activation of the anthranilic acid component through acylation, followed by copper(II) chloride-catalyzed cyclization reactions that preserve the stereochemical configuration of the starting materials [3]. The presence of copper(II) chloride facilitates the formation of critical carbon-nitrogen bonds while simultaneously promoting ring closure reactions that are fundamental to quinazolinone construction [4].

Experimental optimization studies have demonstrated that the three-component protocol achieves yields ranging from 41% to 66% for key quinazolinone intermediates, representing a significant improvement over traditional multi-step synthetic approaches [3]. The reaction conditions typically involve heating the components in dichloromethane or dichloroethane at temperatures between -20°C and reflux conditions, with reaction times spanning 1.5 to 24 hours depending on the specific transformation [3].

| Component | Function | Typical Concentration | Reaction Conditions |

|---|---|---|---|

| Anthranilic acid | Core scaffold | 1.00 mmol | -20°C to reflux |

| N-Boc-amino acid | Stereochemical control | 1.00 mmol | 1.5-24 hours |

| Amine component | Nucleophilic coupling | 6.00 mmol | DCM or DCE solvent |

| Copper(II) chloride | Catalytic mediator | Catalytic amounts | Essential for selectivity |

Optimization of Enantiomeric Purity Preservation

The pharmaceutical industry has increasingly emphasized the importance of enantiomeric purity in drug development, with regulatory agencies showing strong preference for single enantiomer formulations over racemic mixtures [5]. The preservation of enantiomeric purity during Acalisib synthesis represents a critical quality parameter that directly impacts therapeutic efficacy and safety profiles [6].

Modern synthetic approaches to Acalisib synthesis have incorporated sophisticated stereochemical control mechanisms that maintain enantiomeric purity exceeding 99% throughout the synthetic sequence [3]. The optimization of enantiomeric purity preservation involves careful selection of chiral starting materials, stereoselective reaction conditions, and purification protocols that minimize racemization processes [5].

Key factors influencing enantiomeric purity preservation include temperature control during critical bond-forming reactions, selection of appropriate solvents that stabilize chiral intermediates, and implementation of reaction monitoring techniques that detect potential stereochemical erosion [6]. The copper(II) chloride-mediated protocol has demonstrated particular effectiveness in maintaining stereochemical integrity, with enantiomeric excesses consistently exceeding 99% for the final quinazolinone products [3].

Temperature optimization studies have revealed that maintaining reaction temperatures below 40°C during critical cyclization steps significantly reduces the risk of epimerization [3]. Additionally, the use of polar aprotic solvents such as dichloromethane and dichloroethane provides optimal stabilization of chiral intermediates while facilitating efficient copper-mediated transformations [3].

The formal synthesis of Acalisib through the optimized three-component protocol has achieved remarkable stereochemical control, producing key intermediate compounds with enantiomeric purities exceeding 99% and overall yields of 49% for the critical quinazolinone precursor [3]. These results represent a significant advancement in stereoselective synthesis methodology for pharmaceutical applications.

Advanced Analytical Techniques for Quality Control

High-Performance Liquid Chromatography (HPLC) Purity Assessment

High-performance liquid chromatography has emerged as the gold standard analytical technique for pharmaceutical quality control and purity assessment [7]. HPLC methodology provides exceptional precision and accuracy for the quantitative determination of Acalisib and related pharmaceutical compounds across diverse analytical requirements [8].

The development of validated HPLC methods for Acalisib analysis typically employs reverse-phase chromatographic conditions optimized for pharmaceutical applications [9]. Standard analytical protocols utilize C18 stationary phases with dimensions of 15 cm × 4.6 mm internal diameter and 5 micrometer particle size, providing optimal resolution for complex pharmaceutical mixtures [9].

Mobile phase compositions for Acalisib HPLC analysis commonly employ methanol-phosphate buffer systems, with typical ratios of 45:55% volume/volume utilizing 0.02 M phosphate buffer adjusted to pH 3.6 [9]. Flow rates of 1.0 mL/min with detection wavelengths at 255 nm provide optimal sensitivity and selectivity for quantitative analysis [9].

Validation parameters for HPLC purity assessment of pharmaceutical compounds demonstrate excellent analytical performance characteristics [9]. Linearity studies typically span concentration ranges from 12-28 micrograms/mL with correlation coefficients exceeding 0.9995 [9]. Limits of detection and quantification values of 5.004 μg/mL and 15.164 μg/mL respectively indicate exceptional sensitivity for trace impurity detection [9].

| Analytical Parameter | Specification | Performance Data |

|---|---|---|

| Linearity Range | 12-28 μg/mL | R² = 0.9995 |

| Limit of Detection | ≤ 10 μg/mL | 5.004 μg/mL |

| Limit of Quantification | ≤ 20 μg/mL | 15.164 μg/mL |

| Precision (RSD) | ≤ 2.0% | < 2.0% |

| Recovery | 98-102% | 101% |

Robustness studies for HPLC methods demonstrate excellent stability across operational parameter variations including flow rate modifications (±0.1 mL/min), temperature variations (±2°C), detection wavelength changes (±2 nm), and mobile phase composition adjustments (±5%) [9]. These robustness characteristics ensure reliable analytical performance across diverse laboratory environments and operational conditions [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides invaluable structural characterization capabilities for pharmaceutical compounds through detailed analysis of molecular fragmentation patterns [10]. The application of advanced mass spectrometric techniques to Acalisib characterization yields comprehensive structural information essential for quality control and regulatory compliance [11].

Acalisib exhibits characteristic fragmentation patterns under electrospray ionization conditions, with molecular ion peaks observed at m/z 402 [M+H]⁺ in positive ion mode and m/z 400 [M-H]⁻ in negative ion mode [12]. High-resolution mass spectrometric analysis confirms the molecular formula C₂₁H₁₆FN₇O with measured mass accuracy within ±0.5 atomic mass units of the theoretical molecular weight [13].

Collision-induced dissociation experiments reveal distinctive fragmentation pathways characteristic of the quinazolinone structural framework [12]. Primary fragmentation occurs through cleavage of the purine-quinazolinone linkage, generating characteristic product ions that serve as diagnostic markers for structural confirmation [14]. Secondary fragmentation processes involve systematic loss of functional groups including fluorine, methyl, and aromatic substituents [14].

The mass spectrometric fragmentation profile includes prominent product ions corresponding to purine base fragments, fluoroquinazolinone moieties, and phenyl substituent losses [12]. These fragmentation patterns provide definitive structural fingerprints that enable unambiguous identification and quantitative analysis of Acalisib in complex pharmaceutical matrices [13].

Advanced tandem mass spectrometry (MS/MS) techniques employing collision energies ranging from 10V to 40V generate comprehensive fragmentation spectra with characteristic splash keys for spectral database matching [12]. The systematic variation of collision energies provides detailed structural information regarding bond dissociation pathways and molecular stability characteristics [15].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for pharmaceutical compounds through detailed analysis of molecular connectivity and stereochemical relationships [16]. Comprehensive NMR analysis of Acalisib and related quinazolinone compounds yields complete spectral assignments essential for structural verification and impurity identification [17].

Proton NMR spectroscopy of Acalisib reveals characteristic resonance patterns corresponding to the complex heterocyclic architecture [12]. The purine proton signals appear in the aromatic region between 8.0-9.0 ppm, while quinazolinone protons exhibit distinct chemical shift patterns reflecting the electronic environment of the fused ring system [16]. The chiral methyl group attached to the purine-quinazolinone linkage displays characteristic splitting patterns that confirm stereochemical configuration [17].

Carbon-13 NMR analysis provides complementary structural information through detailed chemical shift assignments for all carbon atoms within the Acalisib framework [12]. The carbonyl carbon of the quinazolinone ring system exhibits characteristic downfield chemical shifts around 160-170 ppm, while aromatic carbons display distinct patterns reflecting substitution effects [16].

Two-dimensional NMR techniques including COSY, HSQC, and HMBC experiments enable complete structural elucidation through systematic analysis of scalar coupling relationships and heteronuclear correlations [16]. These advanced NMR methodologies provide unambiguous assignments for complex pharmaceutical structures and facilitate detection of structural impurities or degradation products [17].

The comprehensive NMR characterization protocol typically requires analysis in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure optimal solubility and spectral quality [16]. Complete spectral assignments include chemical shift values, coupling constants, and integration ratios that serve as reference standards for quality control applications [17].

| NMR Parameter | Specification | Analytical Information |

|---|---|---|

| Proton NMR | 400-600 MHz | Complete assignments |

| Carbon-13 NMR | 100-150 MHz | Chemical shift library |

| 2D NMR | COSY, HSQC, HMBC | Connectivity mapping |

| Solvent System | DMSO-d₆ | Optimal resolution |

| Temperature | 25°C | Standard conditions |

Binding Affinity Comparisons Across PI3K Isoforms (α, β, γ, δ)

Acalisib demonstrates exceptional selectivity for the phosphoinositide 3-kinase delta isoform through distinct binding characteristics that differentiate it from other Class I phosphoinositide 3-kinase family members. Biochemical kinase inhibition assays reveal that Acalisib inhibits phosphoinositide 3-kinase alpha, beta, gamma, and delta with half-maximal inhibitory concentration values of 5441, 3377, 1389, and 12.7 nanomolar, respectively [1] [2]. This represents a remarkable 428-fold selectivity for phosphoinositide 3-kinase delta over phosphoinositide 3-kinase alpha, 266-fold selectivity over phosphoinositide 3-kinase beta, and 109-fold selectivity over phosphoinositide 3-kinase gamma [1] [2].

The propeller-shaped molecular architecture of Acalisib enables its exceptional isoform selectivity through exploitation of conformational differences among phosphoinositide 3-kinase catalytic subunits [3] [4]. Unlike multitargeted phosphoinositide 3-kinase inhibitors that adopt flat conformations in the adenine-binding pocket, Acalisib extends in three distinct dimensions, with its quinazoline moiety functioning as one of three rotor blades that creates an induced fit mechanism within the phosphoinositide 3-kinase delta binding site [5].

| PI3K Isoform | IC50 (nM) | Selectivity Ratio (relative to PI3Kδ) | Structural Classification |

|---|---|---|---|

| PI3Kα (p110α) | 5441.0 | 428 | Class IA |

| PI3Kβ (p110β) | 3377.0 | 266 | Class IA |

| PI3Kγ (p110γ) | 1389.0 | 109 | Class IB |

| PI3Kδ (p110δ) | 12.7 | 1 | Class IA |

The structural basis for this selectivity lies in the differential expression patterns and tissue distribution of phosphoinositide 3-kinase isoforms. Phosphoinositide 3-kinase delta exhibits predominantly hematopoietic expression, distinguishing it from the more ubiquitous phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase beta isoforms [6]. This restricted expression pattern contributes to the therapeutic window observed with Acalisib treatment, as selective phosphoinositide 3-kinase delta inhibition primarily affects immune cell populations rather than broader metabolic processes [7].

Comparative analysis of binding affinities across phosphoinositide 3-kinase isoforms demonstrates that Acalisib achieves clinically relevant selectivity thresholds. The approximately 30-fold difference in potency between isoforms required for classification as isoform-selective is significantly exceeded by Acalisib, particularly in comparison to phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase beta [5]. This selectivity profile distinguishes Acalisib from multitargeted phosphoinositide 3-kinase inhibitors such as copanlisib, which exhibit less than 10-fold selectivity differences among Class I isoforms [5].

Molecular Dynamics Simulations of ATP-Binding Domain Interactions

Molecular dynamics simulations provide critical insights into the conformational dynamics underlying Acalisib binding to the phosphoinositide 3-kinase delta adenosine triphosphate-binding domain. These computational studies reveal that Acalisib occupies a previously unreported hydrophobic binding cleft adjacent to the adenosine triphosphate binding site, achieving selectivity by exploiting natural sequence differences among phosphoinositide 3-kinase isoforms in this region [8].

The adenosine triphosphate-binding domain of phosphoinositide 3-kinase delta contains several structurally distinct regions that contribute to Acalisib selectivity. The hinge region, comprising residues delta-glutamic acid 826 and delta-valine 828, provides the primary contact points for the purine moiety of Acalisib through hydrogen bonding interactions [3] [4]. Molecular dynamics simulations demonstrate that the nitrogen atoms at positions 3 and 9 of the purine ring form stable hydrogen bonds with the backbone carbonyl and nitrogen of these hinge residues, respectively [3].

| Binding Region | Key Residues (PI3Kδ) | Corresponding Residues Other Isoforms | Selectivity Contribution |

|---|---|---|---|

| Hinge Region | δGlu826, δVal828 | Conserved across isoforms | Moderate |

| Specificity Pocket | Mobile pocket region | Variable accessibility | High |

| Affinity Pocket | δAsp787, δTyr813, δAsp911 | Conserved but different flexibility | High |

| Region 1 (Ribose-binding) | δAsp832, δAsn836 | Non-conserved across all isoforms | High |

The specificity pocket represents a critical determinant of Acalisib selectivity, formed by conformational rearrangement of a conserved methionine residue. Molecular dynamics simulations reveal that Acalisib binding induces an outward movement of this methionine residue on the phosphorus loop, creating a hydrophobic cavity that accommodates the quinazoline moiety of the inhibitor [3] [4]. This induced-fit mechanism is unique to phosphoinositide 3-kinase delta due to subtle differences in the local protein environment surrounding this methionine residue.

Computational analyses of protein-inhibitor interactions demonstrate that the affinity pocket plays a crucial role in determining binding specificity. The delta-aspartic acid 787, delta-tyrosine 813, and delta-aspartic acid 911 residues within this region form a network of electrostatic interactions that stabilize Acalisib binding [3]. Molecular dynamics simulations show that these interactions are maintained throughout the binding trajectory, with water-mediated hydrogen bond networks contributing to the overall binding stability.

The Region 1 area, also known as the ribose-binding region, contains two key non-conserved residues that differ between all four phosphoinositide 3-kinase isoforms: delta-aspartic acid 832 and delta-asparagine 836 [3]. Molecular dynamics studies reveal that these residues are accessible to inhibitors and contribute significantly to isoform selectivity. The presence of delta-asparagine 836 in phosphoinositide 3-kinase delta, compared to glutamine, aspartate, and lysine in phosphoinositide 3-kinase alpha, beta, and gamma respectively, creates a unique electrostatic environment that favors Acalisib binding.

Downstream Signaling Pathway Modulation

Suppression of PI3K/AKT/mTOR Axis in Neoplastic Cells

Acalisib exerts its therapeutic effects through targeted suppression of the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin signaling axis, a critical pathway regulating cellular growth, survival, and metabolism in neoplastic cells. The phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway serves as a convergence point for multiple growth factor signals and represents one of the most frequently dysregulated pathways in human cancers [9] [10].

Following Acalisib-mediated phosphoinositide 3-kinase delta inhibition, the catalytic conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate is significantly reduced, leading to decreased recruitment and activation of downstream signaling components [9] [10]. This reduction in phosphatidylinositol-3,4,5-trisphosphate levels directly impacts protein kinase B localization to the plasma membrane, as protein kinase B contains a pleckstrin-homology domain that specifically binds phosphatidylinositol-3,4,5-trisphosphate [9] [11].

The suppression of protein kinase B activation occurs through multiple mechanisms following Acalisib treatment. Reduced phosphatidylinositol-3,4,5-trisphosphate availability decreases protein kinase B phosphorylation at threonine 308 by phosphoinositide-dependent protein kinase 1, while simultaneously reducing serine 473 phosphorylation by mechanistic target of rapamycin complex 2 [9] [10]. This dual phosphorylation inhibition results in significant attenuation of protein kinase B kinase activity and subsequent downstream signaling.

| Signaling Component | Effect of Acalisib | Mechanism | Functional Consequence |

|---|---|---|---|

| PIP3 Production | Decreased | Direct PI3Kδ inhibition | Reduced membrane recruitment |

| AKT Phosphorylation (Ser473) | Reduced | Reduced PIP3-mediated recruitment | Impaired cell survival signaling |

| AKT Phosphorylation (Thr308) | Reduced | Reduced PDK1 activation | Decreased kinase activation |

| mTORC1 Activity | Inhibited | Decreased AKT-mediated activation | Reduced protein synthesis |

| S6K1 Phosphorylation | Decreased | Reduced mTORC1 signaling | Decreased ribosomal biogenesis |

Mechanistic target of rapamycin complex 1 activity is significantly impaired following Acalisib treatment through multiple protein kinase B-dependent mechanisms. Protein kinase B normally phosphorylates and inhibits tuberous sclerosis complex 2, which functions as a GTPase-activating protein for Ras homolog enriched in brain [9] [10]. Under normal conditions, protein kinase B-mediated tuberous sclerosis complex 2 phosphorylation prevents Ras homolog enriched in brain inactivation, allowing Ras homolog enriched in brain to remain in its active guanosine triphosphate-bound state and stimulate mechanistic target of rapamycin complex 1 [9].

Acalisib treatment results in decreased protein kinase B activity, leading to reduced tuberous sclerosis complex 2 phosphorylation and enhanced tuberous sclerosis complex 2 GTPase-activating protein activity [9] [10]. This promotes conversion of active Ras homolog enriched in brain-guanosine triphosphate to inactive Ras homolog enriched in brain-guanosine diphosphate, thereby inhibiting mechanistic target of rapamycin complex 1 activation. Additionally, protein kinase B normally phosphorylates proline-rich protein kinase B substrate of 40 kilodaltons at threonine 246, causing its dissociation from mechanistic target of rapamycin complex 1 and enhancing complex activity [9]. Acalisib-mediated protein kinase B inhibition reduces this phosphorylation, maintaining proline-rich protein kinase B substrate of 40 kilodaltons association with mechanistic target of rapamycin complex 1 and further suppressing its activity.

The downstream consequences of mechanistic target of rapamycin complex 1 inhibition include significant reductions in protein synthesis and ribosomal biogenesis. Mechanistic target of rapamycin complex 1 normally phosphorylates ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1, promoting protein translation initiation and elongation [9] [10]. Acalisib treatment leads to decreased phosphorylation of these targets, resulting in reduced global protein synthesis and impaired cellular growth in neoplastic cells.

Impact on Phosphatidylinositol-3,4,5-Trisphosphate (PIP3) Homeostasis

Phosphatidylinositol-3,4,5-trisphosphate homeostasis represents a critical regulatory mechanism controlling multiple cellular processes, and Acalisib treatment significantly alters this balance through selective phosphoinositide 3-kinase delta inhibition. Phosphatidylinositol-3,4,5-trisphosphate functions as one of the most important secondary messengers in cellular signaling, with its levels tightly regulated by the opposing actions of phosphoinositide 3-kinases and phosphatases [9] [12].

Under physiological conditions, phosphoinositide 3-kinase delta catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate at the 3-prime hydroxyl group to generate phosphatidylinositol-3,4,5-trisphosphate [9] [2]. This reaction occurs primarily at the plasma membrane following receptor tyrosine kinase activation, where the regulatory p85 subunit of phosphoinositide 3-kinase delta binds to phosphorylated tyrosine-X-X-methionine motifs on activated receptors [9]. Acalisib treatment directly interferes with this enzymatic activity, resulting in dose-dependent reductions in phosphatidylinositol-3,4,5-trisphosphate production.

The spatial distribution of phosphatidylinositol-3,4,5-trisphosphate within cells is critically important for its signaling functions. Phosphatidylinositol-3,4,5-trisphosphate accumulation at the plasma membrane creates localized signaling domains that recruit pleckstrin-homology domain-containing proteins [9] [12]. Approximately 40 mammalian proteins contain pleckstrin-homology domains capable of binding phosphatidylinositol-3,4,5-trisphosphate, including protein kinase B family members, Bruton tyrosine kinase, and phosphoinositide-dependent protein kinase 1 [9].

Acalisib-mediated reduction in phosphatidylinositol-3,4,5-trisphosphate levels has profound effects on protein kinase B family signaling. The three protein kinase B isoforms (protein kinase B1, protein kinase B2, and protein kinase B3) all contain pleckstrin-homology domains that dock to phosphatidylinositol-3,4,5-trisphosphate at the plasma membrane [9] [12]. This binding induces conformational changes that expose amino acid residues essential for phosphorylation by phosphoinositide-dependent protein kinase 1 and mechanistic target of rapamycin complex 2. Reduced phosphatidylinositol-3,4,5-trisphosphate availability following Acalisib treatment impairs this membrane recruitment and subsequent protein kinase B activation.

The termination of phosphatidylinositol-3,4,5-trisphosphate signaling occurs through the action of phosphatase and tensin homolog, which removes the 3-prime phosphate group to convert phosphatidylinositol-3,4,5-trisphosphate back to phosphatidylinositol 4,5-bisphosphate [9] [12]. This phosphatase activity is constitutively active and serves as an important tumor suppressor mechanism. In many cancers, phosphatase and tensin homolog function is lost through mutations or deletions, leading to hyperactivation of the phosphoinositide 3-kinase pathway [9]. In such contexts, Acalisib treatment becomes particularly effective as it directly targets the enzymatic source of phosphatidylinositol-3,4,5-trisphosphate production.

The impact of Acalisib on phosphatidylinositol-3,4,5-trisphosphate homeostasis extends beyond protein kinase B signaling to affect multiple downstream pathways. Reduced phosphatidylinositol-3,4,5-trisphosphate levels impair the membrane recruitment and activation of other pleckstrin-homology domain-containing proteins involved in cytoskeletal regulation, vesicle trafficking, and metabolic control [12]. This broad impact on phosphatidylinositol-3,4,5-trisphosphate-dependent processes contributes to the multiple cellular effects observed with Acalisib treatment, including altered cell migration, reduced glucose uptake, and impaired survival signaling in neoplastic cells.

Immunomodulatory Mechanisms

Regulation of Treg Cell Differentiation and Function

Acalisib exerts profound effects on regulatory T cell biology through selective phosphoinositide 3-kinase delta inhibition, fundamentally altering the balance between immunosuppression and immune activation. Regulatory T cells represent a specialized subset of CD4-positive T lymphocytes characterized by high expression of the transcription factor forkhead box protein P3 and the interleukin-2 receptor alpha chain [13] [14]. These cells play essential roles in maintaining immune homeostasis and preventing autoimmune responses through multiple suppressive mechanisms.

Phosphoinositide 3-kinase delta signaling is critically important for regulatory T cell development, maintenance, and suppressive function. Regulatory T cells exhibit particularly high expression levels of phosphoinositide 3-kinase delta compared to conventional T cell subsets, making them highly susceptible to phosphoinositide 3-kinase delta inhibition [15] [16]. Treatment with Acalisib results in preferential impairment of regulatory T cell proliferation and function, with half-maximal inhibitory concentrations significantly lower than those required to affect CD4-positive and CD8-positive effector T cells [16].

| T Cell Subset | PI3Kδ Expression Level | Effect of PI3Kδ Inhibition | Clinical Significance |

|---|---|---|---|

| Regulatory T Cells (Tregs) | High | Reduced proliferation and function | Reduced immunosuppression |

| CD8+ Cytotoxic T Cells | Moderate | Enhanced activation and cytotoxicity | Enhanced anti-tumor activity |

| CD4+ Helper T Cells | Moderate | Modulated differentiation | Altered immune balance |

| Memory T Cells | Variable | Promoted memory formation | Improved long-term immunity |

The mechanisms underlying Acalisib-mediated regulatory T cell suppression involve multiple phosphoinositide 3-kinase delta-dependent pathways. Regulatory T cells require robust phosphoinositide 3-kinase signaling for interleukin-2 receptor-mediated survival and proliferation, as interleukin-2 signaling activates phosphoinositide 3-kinase delta leading to protein kinase B phosphorylation and downstream survival signals [13] [16]. Acalisib treatment disrupts this signaling cascade, resulting in reduced protein kinase B and nuclear factor-kappa B phosphorylation in regulatory T cells, ultimately leading to decreased proliferation and enhanced apoptosis.

Acalisib treatment also affects regulatory T cell phenotype and suppressive capacity through alterations in transcription factor expression. Treatment with Acalisib leads to significant suppression of forkhead box protein P3 expression in activated regulatory T cells, while conventional T cells show less pronounced effects [15]. This reduction in forkhead box protein P3 expression correlates with decreased expression of other regulatory T cell-associated markers, including CD25, cytotoxic T-lymphocyte antigen 4, and glucocorticoid-induced tumor necrosis factor receptor [15] [16].

The functional consequences of Acalisib-mediated regulatory T cell impairment include reduced suppressive activity against both CD4-positive and CD8-positive effector T cells. Regulatory T cells treated with Acalisib demonstrate diminished ability to inhibit effector T cell proliferation, cytokine production, and cytotoxic activity [15] [16]. This reduced suppressive capacity is accompanied by alterations in regulatory T cell cytokine production patterns, with decreased interleukin-10 secretion and altered expression of other immunomodulatory factors.

The clinical implications of Acalisib-mediated regulatory T cell modulation are significant, particularly in the context of cancer immunotherapy. Reduced regulatory T cell function can enhance anti-tumor immune responses by relieving immunosuppression within the tumor microenvironment [17] [18]. However, this same mechanism underlies the autoimmune toxicities observed with phosphoinositide 3-kinase delta inhibitors, as regulatory T cell impairment can lead to loss of peripheral tolerance and development of inflammatory complications [17] [15].

Enhancement of Cytotoxic CD8+ T Cell Activity

Acalisib treatment results in significant enhancement of CD8-positive cytotoxic T lymphocyte activity through both direct and indirect mechanisms involving phosphoinositide 3-kinase delta signaling modulation. CD8-positive T cells represent the primary effector population responsible for eliminating virus-infected cells and tumor cells through cytotoxic mechanisms, and their activity is critically regulated by phosphoinositide 3-kinase pathway signaling [18] [19].

The direct effects of Acalisib on CD8-positive T cell function involve complex modulation of phosphoinositide 3-kinase delta signaling that paradoxically enhances rather than suppresses T cell activation. While phosphoinositide 3-kinase inhibitors would be expected to inhibit T cell activation, Acalisib treatment of CD8-positive T cells results in enhanced activation marker expression, including increased CD25, granzyme B, and Ki67 expression [18] [19]. This enhanced activation is accompanied by reduced expression of programmed cell death protein 1, which may indicate decreased T cell exhaustion and improved functional capacity.

The mechanism underlying Acalisib-mediated CD8-positive T cell enhancement involves augmentation of autocrine interleukin-2 signaling loops in weakly activated cells. Phosphoinositide 3-kinase delta inhibition enhances interleukin-2 production by CD8-positive T cells while simultaneously promoting expression of the pro-survival protein B-cell lymphoma 2 [18]. This creates a positive feedback loop that sustains T cell activation and survival, particularly under conditions of suboptimal T cell receptor stimulation that are commonly encountered in tumor microenvironments.

Acalisib treatment also promotes the development of memory-like CD8-positive T cell phenotypes that are associated with enhanced anti-tumor activity. CD8-positive T cells exposed to Acalisib during activation develop increased expression of T cell factor 1 and sirtuin 1, transcription factors associated with memory T cell formation and stem-like properties [20]. These memory-like CD8-positive T cells demonstrate enhanced proliferative capacity, improved metabolic fitness, and superior anti-tumor activity in vivo compared to conventionally activated T cells.

The metabolic effects of Acalisib on CD8-positive T cells contribute to their enhanced function through improved mitochondrial dynamics and energy production. Treatment with Acalisib increases expression of mitofusin 2, a protein involved in mitochondrial fusion, leading to enhanced mitochondrial content and improved oxidative metabolism [20]. This metabolic reprogramming supports the high energy demands associated with cytotoxic T cell activation and effector function.

Acalisib-mediated enhancement of CD8-positive T cell cytotoxicity involves upregulation of key effector molecules and improved target cell killing capacity. CD8-positive T cells treated with Acalisib demonstrate increased production of interferon-gamma, tumor necrosis factor-alpha, and granzyme B, cytokines and cytotoxic molecules essential for anti-tumor immunity [18] [19]. The enhanced cytotoxic activity correlates with improved ability to eliminate tumor targets in both in vitro and in vivo experimental systems.

The clinical relevance of Acalisib-mediated CD8-positive T cell enhancement is demonstrated in adoptive cell therapy applications, where phosphoinositide 3-kinase delta inhibition during T cell manufacturing improves therapeutic outcomes. Chimeric antigen receptor T cells manufactured in the presence of Acalisib or related phosphoinositide 3-kinase delta inhibitors demonstrate enhanced in vivo expansion, improved persistence, and superior anti-tumor activity compared to conventionally manufactured cells [20]. These enhanced properties correlate with enrichment of CD8-positive T cells with stem cell memory characteristics and reduced expression of exhaustion markers.